tert-Butyltrichlorosilane

Catalog No.
S1515841
CAS No.
18171-74-9
M.F
C4H9Cl3Si
M. Wt
191.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyltrichlorosilane

CAS Number

18171-74-9

Product Name

tert-Butyltrichlorosilane

IUPAC Name

tert-butyl(trichloro)silane

Molecular Formula

C4H9Cl3Si

Molecular Weight

191.55 g/mol

InChI

InChI=1S/C4H9Cl3Si/c1-4(2,3)8(5,6)7/h1-3H3

InChI Key

MOOUPSHQAMJMSL-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](Cl)(Cl)Cl

Canonical SMILES

CC(C)(C)[Si](Cl)(Cl)Cl

Precursor for Silicon-Based Materials:

tert-Butyltrichlorosilane (TBCTS) finds extensive use in scientific research as a crucial precursor for the synthesis of various silicon-based materials, including:

  • Silicones: TBCTS is a vital starting material for the production of silicone polymers, which are widely employed in various applications due to their unique properties like heat resistance, flexibility, and electrical insulation [1].
  • Silicones are extensively used in research areas like microfluidics and lab-on-a-chip devices due to their compatibility with biological samples and their ability to create intricate microchannels [].
  • Silicene and other silicon nanostructures: TBCTS can be utilized as a precursor for the chemical vapor deposition (CVD) of silicene and other two-dimensional (2D) silicon nanomaterials, which are of significant interest in research due to their potential applications in electronics and optoelectronics [].

Functionalization of Surfaces:

The presence of the trichlorosilane group (SiCl₃) in TBCTS allows for its attachment to various surfaces, making it a valuable tool for surface functionalization in research. This functionalization process modifies the surface properties, enabling the introduction of desired functionalities like:

  • Hydrophobicity: TBCTS can be used to render surfaces water-repellent, which is crucial in applications like microfluidics and biosensors [].
  • Biocompatibility: TBCTS can be employed to improve the biocompatibility of surfaces, making them suitable for biomedical applications like implants and drug delivery systems [].
  • Chemical attachment: The trichlorosilane group can act as a coupling agent, facilitating the attachment of other molecules to the surface, which is valuable for creating tailored functionalities for specific research purposes [].

Organic Synthesis:

Beyond its role in materials science, TBCTS also serves as a valuable reagent in organic synthesis. Its unique properties, including its ability to act as a chlorinating agent and a silylating agent, make it applicable in various reactions, such as:

  • Chlorination of organic molecules: TBCTS can be used to introduce chlorine atoms into organic molecules, which can be essential for modifying their reactivity and properties [].
  • Silylation of hydroxyl groups: TBCTS reacts with hydroxyl groups (OH) to form silyl ether linkages, which can be used for protecting hydroxyl groups during organic synthesis or introducing desired functionalities.

tert-Butyltrichlorosilane is an organosilicon compound with the chemical formula C₄H₉Cl₃Si. It features a tert-butyl group attached to a silicon atom that is further bonded to three chlorine atoms. The molecular weight of tert-butyltrichlorosilane is approximately 191.56 g/mol . This compound is typically a colorless liquid at room temperature and is known for its reactivity, particularly with water, which can lead to the release of toxic gases .

The mechanism of action of tBuSiCl3 is primarily related to its role as a precursor in the synthesis of other silicon-based materials. During hydrolytic condensation, the Si-Cl bonds in tBuSiCl3 undergo hydrolysis, forming Si-O-Si linkages that lead to the cage-like structure of silsequioxanes [].

tert-Butyltrichlorosilane is a hazardous compound due to the presence of reactive Si-Cl bonds. Here are some safety concerns:

  • Toxicity: Limited data exists on the specific toxicity of tBuSiCl3. However, trichlorosilanes in general are known to be corrosive and can irritate skin, eyes, and respiratory system upon contact [].
  • Reactivity: Reacts readily with water, releasing hydrochloric acid fumes, which are corrosive and toxic.
  • Flammability: May be flammable; proper handling and storage are crucial.

  • Hydrolysis: When exposed to water, it reacts vigorously, producing hydrochloric acid and silanol compounds. This reaction is hazardous as it releases toxic gases .
  • Silylation Reactions: It can be used as a silylating agent in organic synthesis, where it introduces the tert-butyl group into various substrates .
  • Formation of Siloxanes: tert-Butyltrichlorosilane can participate in the formation of siloxanes through condensation reactions with alcohols or other silanes .

tert-Butyltrichlorosilane can be synthesized through several methods:

  • Reaction of Trimethyl Chloride and Silicon Tetrachloride: This method involves the reaction of trimethyl chloride with silicon tetrachloride under controlled conditions to yield tert-butyltrichlorosilane .
  • Silylation of Alcohols: By reacting tert-butyl alcohol with chlorosilanes, tert-butyltrichlorosilane can also be produced as a byproduct in various silylation processes .

tert-Butyltrichlorosilane finds applications in several areas:

  • Silylation Agent: It is widely used in organic synthesis as a silylating agent to introduce silicon into organic molecules.
  • Precursor for Silicones: This compound serves as a precursor for various silicone products and materials.
  • Catalyst Development: It plays a role in developing catalysts for reactions such as epoxidation due to its ability to form active intermediates .

Interaction studies involving tert-butyltrichlorosilane focus primarily on its reactivity with water and other nucleophiles. The hydrolysis reaction can lead to significant environmental concerns due to the release of hydrochloric acid and other byproducts. Safety data sheets emphasize the need for protective measures when handling this compound due to its corrosive nature and potential health hazards .

tert-Butyltrichlorosilane can be compared with several similar compounds in terms of structure and reactivity. Below are some notable comparisons:

CompoundFormulaUnique Features
TrimethylchlorosilaneC₃H₉ClSiLess reactive than tert-butyltrichlorosilane; used primarily as a silylating agent.
TriethylchlorosilaneC₆H₁₅ClSiSimilar reactivity but larger ethyl groups; used in similar applications.
TrichlorosilaneSiCl₃A simpler structure that lacks organic groups; highly reactive and used in various industrial applications.

Uniqueness of tert-Butyltrichlorosilane: Its tert-butyl group imparts unique steric hindrance that affects its reactivity profile compared to simpler chlorosilanes. This steric effect can influence reaction pathways and product distributions in synthetic chemistry.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

18171-74-9

Wikipedia

Tert-butyl(trichloro)silane

General Manufacturing Information

Silane, trichloro(1,1-dimethylethyl)-: ACTIVE

Dates

Modify: 2023-08-15

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